molecular formula C18H20N2O2 B8476758 9H-Carbazole-9-hexanamide, N-hydroxy-

9H-Carbazole-9-hexanamide, N-hydroxy-

Cat. No.: B8476758
M. Wt: 296.4 g/mol
InChI Key: SOMDVJCUFVPZKM-UHFFFAOYSA-N
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Description

9H-Carbazole-9-hexanamide, N-hydroxy- is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Biological Activity

9H-Carbazole-9-hexanamide, N-hydroxy- is a derivative of carbazole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbazole Derivatives

Carbazoles have been extensively studied for their medicinal properties, including antimicrobial , antitumor , neuroprotective , and antioxidative activities. The introduction of various substituents at the nitrogen position of the carbazole framework has been shown to enhance these biological effects .

Antimicrobial Activity

Research indicates that N-substituted carbazoles exhibit significant antimicrobial properties. For instance, compounds related to 9H-Carbazole-9-hexanamide have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .

Antitumor Activity

The antitumor potential of carbazole derivatives has been documented in several studies. For example, compounds derived from carbazole have shown cytotoxic effects against cancer cell lines, including A549 lung carcinoma and C6 glioma cells. Specific derivatives exhibited IC50 values as low as 5.9 µg/mL, indicating potent antitumor activity .

Neuroprotective Effects

Neuroprotective properties are particularly notable in certain carbazole derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, some derivatives have been effective at concentrations as low as 3 µM in mitigating glutamate-induced cell injury .

The biological activities of 9H-Carbazole-9-hexanamide, N-hydroxy-, and its derivatives can be attributed to several mechanisms:

  • Antioxidative Mechanism : Many carbazole derivatives exhibit antioxidative properties that help neutralize free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Some compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission .
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through various pathways, contributing to their antitumor effects .

Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. synthesized several N-substituted carbazoles and assessed their antimicrobial activity against both bacterial and fungal strains. The results indicated that specific derivatives had significant inhibitory effects, highlighting the potential for developing new antimicrobial agents based on the carbazole structure .

Study 2: Neuroprotective Properties

Research by Howorko et al. focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Their findings revealed that certain compounds could effectively protect against glutamate-induced neurotoxicity, emphasizing the therapeutic potential for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound NameTarget Organism/Cell LineIC50/Zone of Inhibition
AntimicrobialVarious N-substituted CarbazolesS. aureus, E. coli11.1 - 24.0 mm at 50 µg/mL
AntitumorN-substituted Carbazole DerivativeA549 lung carcinomaIC50 = 25.7 µg/mL
NeuroprotectiveSpecific Carbazole DerivativesHT22 neuronal cellsEffective at 3 µM

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

6-carbazol-9-yl-N-hydroxyhexanamide

InChI

InChI=1S/C18H20N2O2/c21-18(19-22)12-2-1-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h3-6,8-11,22H,1-2,7,12-13H2,(H,19,21)

InChI Key

SOMDVJCUFVPZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC(=O)NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Carbazol-9-ylhexanoic acid ethyl ester (14) (1.0 g, 3.2 mmol) and hydroxylamine hydrochloride (1.4 g, 19.4 mmol) were placed under argon and dissolved in 5 mL of methanol. To it was added a 25 wt. % sodium methoxide solution in methanol (5.6 g, 25.9 mmol) which resulted in the formation of a white precipitate. The reaction was stirred for 24 h at room temperature after which the reaction was diluted with ethyl acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). The organic layer was isolated and the aqueous layer was further extracted with ethyl acetate (2×10 mL). The combined organic layers were washed with brine (10 mL), dried with anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude extract was purified by HPLC to yield the title compound (0.41 g, 41%) as a white solid. 1H NMR (400 MHz, DMSO): δ 10.29 (s, 1H), 8.64 (s, 1H), 8.15 (d, 2H, J=7.7 Hz), 7.59 (d, 2H, J=8.2 Hz), 7.46 (m, 2H), 7.19 (m, 2H), 4.37 (t, 2H, J=7.1 Hz), 1.90 (t, 2H, J=7.3 Hz), 1.76 (m, 2H), 1.51 (m, 2H), 1.30 (m, 2H). 13C NMR (100 MHz, DMSO): δ 169.4, 140.4, 126.1, 122.4, 120.7, 119.1, 109.6, 42.6, 32.6, 28.7, 26.6, 25.3. ESI-HRMS (m/z): [M+H]+ calcd. for C18H20N2O2, 297.1598. found, 297.1591. Analytical HPLC: Purity=99%, tR=10.54 min, Method A.
Name
6-Carbazol-9-ylhexanoic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
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1.4 g
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reactant
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sodium methoxide
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0 (± 1) mol
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reactant
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5.6 g
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solvent
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5 mL
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solvent
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20 mL
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solvent
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Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
41%

Synthesis routes and methods II

Procedure details

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CCOC(=O)CCCCCn1c2ccccc2c2ccccc21
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.